N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)cyclohex-3-ene-1-carboxamide
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Overview
Description
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)cyclohex-3-ene-1-carboxamide is a chemical compound with the molecular formula C14H20N2O2 and a molecular weight of 248.3208 This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a cyclohexene ring
Preparation Methods
The synthesis of N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)cyclohex-3-ene-1-carboxamide involves multiple steps, typically starting with the construction of the pyrrolidine ring. This can be achieved through various synthetic strategies, such as ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . The reaction conditions often involve the use of specific reagents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up these synthetic routes to produce the compound in larger quantities.
Chemical Reactions Analysis
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)cyclohex-3-ene-1-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
This compound has immense potential in scientific research due to its unique chemical structure. It can be used in various fields, including chemistry, biology, medicine, and industry. In chemistry, it can serve as a building block for the synthesis of more complex molecules. In biology and medicine, it may be investigated for its potential therapeutic properties, such as its ability to interact with specific biological targets. In industry, it could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)cyclohex-3-ene-1-carboxamide involves its interaction with specific molecular targets and pathways. The pyrrolidine ring in its structure allows it to bind to certain proteins or enzymes, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)cyclohex-3-ene-1-carboxamide can be compared with other similar compounds that contain pyrrolidine or cyclohexene rings. Some similar compounds include pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol These compounds share structural similarities but may differ in their chemical properties and biological activities
Properties
IUPAC Name |
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)cyclohex-3-ene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c17-13-8-11(9-16(13)12-6-7-12)15-14(18)10-4-2-1-3-5-10/h1-2,10-12H,3-9H2,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTFDKIGUDOUVCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NC2CC(=O)N(C2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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